molecular formula C22H24N2O3S2 B379100 N-(2,5-DIMETHOXYPHENYL)-2-{[(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE

N-(2,5-DIMETHOXYPHENYL)-2-{[(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE

Cat. No.: B379100
M. Wt: 428.6g/mol
InChI Key: SAFVSJYPAKHKDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-DIMETHOXYPHENYL)-2-{[(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopenta[b]thiophene core, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-DIMETHOXYPHENYL)-2-{[(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[b]thiophene core, followed by the introduction of the 2,5-dimethoxyphenyl group and the 3-methyl-2-thienylmethylamine moiety. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-DIMETHOXYPHENYL)-2-{[(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In organic chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology: In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for investigating biological processes at the molecular level.

Medicine: Potential medical applications include the development of new pharmaceuticals. The compound’s unique structure could be leveraged to design drugs with specific therapeutic targets, such as anti-inflammatory or anticancer agents.

Industry: In industrial applications, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(2,5-DIMETHOXYPHENYL)-2-{[(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of cellular pathways. The compound’s structure allows it to fit into binding sites with high specificity, influencing biological processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

    N-(2,5-DIMETHOXYPHENYL)-2-{[(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE: can be compared with other compounds featuring a cyclopenta[b]thiophene core or similar functional groups. Examples include:

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with biological targets and distinct chemical reactivity, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H24N2O3S2

Molecular Weight

428.6g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(3-methylthiophen-2-yl)methylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C22H24N2O3S2/c1-13-9-10-28-19(13)12-23-22-20(15-5-4-6-18(15)29-22)21(25)24-16-11-14(26-2)7-8-17(16)27-3/h7-11,23H,4-6,12H2,1-3H3,(H,24,25)

InChI Key

SAFVSJYPAKHKDU-UHFFFAOYSA-N

SMILES

CC1=C(SC=C1)CNC2=C(C3=C(S2)CCC3)C(=O)NC4=C(C=CC(=C4)OC)OC

Canonical SMILES

CC1=C(SC=C1)CNC2=C(C3=C(S2)CCC3)C(=O)NC4=C(C=CC(=C4)OC)OC

Origin of Product

United States

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